2-(2,4-dichlorophenoxy)-N,N-diethylethanamine
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Overview
Description
2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxy herbicides. It is widely used in agriculture for its herbicidal properties, particularly in controlling broadleaf weeds. The compound is known for its effectiveness in promoting plant growth regulation and is often used in various agricultural and non-agricultural applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine typically involves the reaction of 2,4-dichlorophenol with ethylene oxide, followed by the introduction of diethylamine. The reaction conditions usually require a basic environment, often achieved using sodium hydroxide or potassium hydroxide as catalysts. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity. The use of continuous flow reactors and advanced separation techniques enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phenoxy derivatives, which can have different applications and properties.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development, as well as its interactions with various biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Utilized in the formulation of herbicides and plant growth regulators, as well as in the development of new agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine involves its interaction with plant hormones, particularly auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the target plants. It affects various molecular targets and pathways, including the regulation of gene expression related to cell growth and division.
Comparison with Similar Compounds
2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine is compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties but different chemical structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a higher degree of chlorination.
Mecoprop (MCPP): A phenoxy herbicide with a different side chain structure.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct herbicidal properties and makes it suitable for various applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLHBOYECFJBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357748 |
Source
|
Record name | 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1974-14-7 |
Source
|
Record name | 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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